(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol
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Overview
Description
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is an organic compound characterized by its unique structure, which includes multiple double bonds and a thiol group. This compound is part of the broader class of terpenes, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol typically involves the use of starting materials such as isoprene units or other terpenoid precursors. The synthetic route may include steps such as:
Isoprene Polymerization: Polymerizing isoprene units to form the desired carbon skeleton.
Functional Group Introduction: Introducing the thiol group through reactions such as thiolation.
Double Bond Formation: Ensuring the correct placement of double bonds through controlled reactions like dehydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as catalytic processes and continuous flow reactors can be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Double bonds can be reduced to single bonds using hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Thioethers or thioesters.
Scientific Research Applications
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exerts its effects involves interactions with various molecular targets and pathways. For example, its thiol group can interact with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl propionate
- (E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl dodecanoate
Uniqueness
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H26S |
---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene-1-thiol |
InChI |
InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
InChI Key |
CJWPDADGDASKGI-YFVJMOTDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CS)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCS)C)C)C |
Origin of Product |
United States |
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